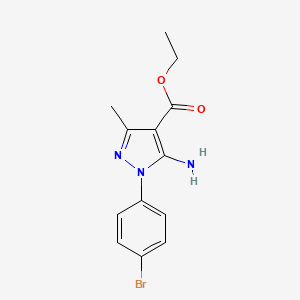
2-Amino-6-phenoxyquinoline-3-carboxylic acid
Vue d'ensemble
Description
2-Amino-6-phenoxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C16H12N2O3 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Enantiopure Compounds : Enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a compound useful in the synthesis of modulators of nuclear receptors like liver X receptor, can be synthesized using methods related to the chemistry of quinoline derivatives (Forró et al., 2016).
Synthesis of 4-Phenylquinazoline Derivatives : The reaction of hydroxyglycine with 2-aminobenzophenones leads to the formation of 1,2-dihydro-4-phenyl-quinazoline-2-carboxylic acids, which are related to quinoline carboxylic acids (Hoefnagel et al., 1993).
Palladium-Catalyzed Arylation and Alkylation : The use of a carboxylic acid 8-aminoquinoline amide substrate in palladium-catalyzed beta-arylation and alkylation of sp(3) and sp(2) C-H bonds is another application (Shabashov & Daugulis, 2010).
Synthesis of Antitumor Antibiotic Tetrahydroisoquinoline Natural Products : Derivatives of 4H-Chromene-2-carboxylic acid, structurally related to quinoline carboxylic acids, are useful in the study of antitumor antibiotics (Li et al., 2013).
Development of Excitatory Amino Acid (EAA) Receptor Antagonists : A series of 6-substituted decahydroisoquinoline-3-carboxylic acids have been developed as EAA receptor antagonists, which have implications in neurological research (Ornstein et al., 1996).
Creation of Functionalized Polymers : Polymerization studies with α-hydroxy acids, related to the quinoline structure, have led to the creation of highly functionalized polymers useful in various applications (Nan et al., 2017).
Development of pH Sensors for Cancer Cell Discrimination : An aminoquinoline-based pH sensor has been developed for differentiating normal and cancer cells, highlighting potential biomedical applications (Mandal et al., 2018).
Synthesis of Novel Quinoline Derivatives : Various synthetic routes have been explored to create new quinoline derivatives, which can be applied in pharmaceuticals and other fields (Gao et al., 2011).
Propriétés
IUPAC Name |
2-amino-6-phenoxyquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c17-15-13(16(19)20)9-10-8-12(6-7-14(10)18-15)21-11-4-2-1-3-5-11/h1-9H,(H2,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNALYDGWNRLQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=CC(=C(N=C3C=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-carbamoylphenyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B8008170.png)
![6-ethyl-N-[2-(4-methoxyphenyl)ethyl]quinazolin-4-amine;hydrochloride](/img/structure/B8008176.png)

![N-[2-[1-tert-butoxycarbonylpiperidin-4-yl]ethyl]phthalimide](/img/structure/B8008208.png)
![2-[(4-Anilinopyrimidin-2-yl)amino]benzoic acid](/img/structure/B8008213.png)
![3-[[2-(2,5-Dimethoxyanilino)pyrimidin-4-yl]amino]benzoic acid](/img/structure/B8008214.png)
![2-(5-m-Tolyl-1H-[1,2,4]triazol-3-yl)-phenylami ne](/img/structure/B8008219.png)
![(1S,3aR,6aS)-5-(4-methylphenyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B8008222.png)
![(1S,3aR,6aS)-5-(4-methylphenyl)-1-(2-methylsulfanylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B8008226.png)

![2-[Di(propan-2-yl)amino]-3-(pyridine-3-carbonyl)benzonitrile](/img/structure/B8008243.png)

![methyl 5-[(Z)-3-(5-acetyl-2-fluorophenyl)-3-methoxyprop-2-enoyl]-2-fluorobenzoate](/img/structure/B8008251.png)